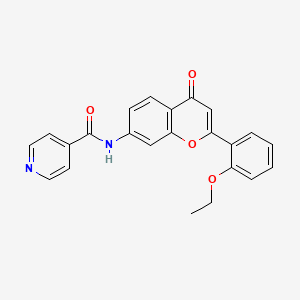

N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

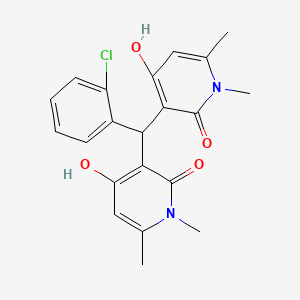

“N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide” is a complex organic compound. It contains an ethoxyphenyl group, a chromen-7-yl group, and an isonicotinamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The chromene and isonicotinamide groups would likely contribute significantly to its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of atoms .Applications De Recherche Scientifique

Organometallic Chemistry and Triorganotin Complexes

Organotin (IV) compounds, including triorganotin complexes, have structural diversity and find applications in catalysis, organic synthesis, and more . The synthesis and characterization of the tri-butylstannyl, trimethylstannyl, and triethylstannyl complexes of our compound were successfully achieved. Spectroscopic data confirmed their formation, and single-crystal X-ray diffraction revealed a 5-coordinated distorted trigonal bipyramidal geometry. These complexes hold promise for further investigations in catalytic reactions and materials science.

DNA Binding and Anticancer Potential

The interaction of our compound with DNA was explored, revealing an intercalative binding mode. UV-Visible spectroscopy and viscometry confirmed this interaction. Organotin (IV) compounds have shown potential as anticancer agents, inducing apoptosis and inhibiting tumor growth . Their mechanism of action involves mitochondrial dysfunction and increased reactive oxygen species (ROS). Further studies could explore their specific effects on cancer cell lines.

Drug-Likeness and Pharmacological Applications

In silico analysis using SwissADME webserver indicated that our compound adheres to drug-likeness rules . This suggests its suitability for pharmacological applications. While specific targets remain to be explored, organotin (IV) compounds have been investigated for antileishmanial, antitumor, antituberculosis, and anti-inflammatory activities . Their potential in drug development warrants further investigation.

Synthesis and Derivatives

Our compound can serve as a starting point for synthesizing novel derivatives. Researchers have synthesized amides from related benzoic acids and amine derivatives, yielding compounds with potential antioxidant and antibacterial activities . Investigating additional derivatives could expand its applications.

Diabetes and Quinoline Schiff Base Derivatives

Quinoline Schiff base derivatives, structurally related to our compound, have been evaluated for diabetic-II activity. Some derivatives exhibited promising results, making them interesting candidates for further study . Investigating the effects of our compound on diabetes-related pathways could be worthwhile.

Other Potential Applications

While not yet extensively explored, consider investigating the compound’s effects on other biological processes, such as enzyme inhibition, cellular signaling pathways, or metal chelation. Additionally, its potential as a ligand in coordination chemistry or its use in materials science (e.g., coatings) could be explored.

Synthesis, physicochemical characterization, DNA binding, and in silico studies of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its triorganotin complexes Synthesis, characterization, antioxidant, and antibacterial activities of novel amides Recent investigations into synthesis and pharmacological activities of quinoline Schiff base derivatives

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-2-28-20-6-4-3-5-18(20)22-14-19(26)17-8-7-16(13-21(17)29-22)25-23(27)15-9-11-24-12-10-15/h3-14H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDOXRRZTRGPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2770188.png)

![7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2770189.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2770192.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2770193.png)

![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)